N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Description

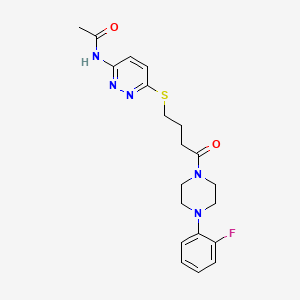

N-(6-((4-(4-(2-Fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a synthetic compound featuring a pyridazine core substituted with a thioether-linked 4-oxobutyl chain. This chain terminates in a piperazine ring bearing a 2-fluorophenyl group, while the pyridazine nitrogen is acetylated. Its synthesis likely involves coupling a pyridazine-thiol intermediate with a piperazine-containing alkyl halide, followed by acetylation.

Properties

IUPAC Name |

N-[6-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-4-7-20(28)26-12-10-25(11-13-26)17-6-3-2-5-16(17)21/h2-3,5-6,8-9H,4,7,10-14H2,1H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGSSNGTGLTMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. Pyridazinone derivatives have been associated with a plethora of activities, suggesting that they may interact with multiple targets.

Biological Activity

N-(6-((4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, selectivity for various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperazine ring, which is commonly found in many pharmaceuticals.

- A pyridazine moiety that contributes to its biological activity.

- An acetic acid derivative that may influence its solubility and pharmacokinetics.

Research indicates that compounds similar to this compound often act as inhibitors of equilibrative nucleoside transporters (ENTs), which are crucial for the uptake of nucleosides in cells. ENTs play significant roles in regulating nucleotide synthesis and adenosine signaling, making them attractive targets for drug development, particularly in cancer therapy and neuroprotection .

Inhibition of Equilibrative Nucleoside Transporters

Studies have shown that certain derivatives of piperazine compounds exhibit selective inhibition of ENT1 and ENT2 transporters. For instance, FPMINT, a related compound, demonstrated a 5 to 10-fold selectivity for ENT2 over ENT1 . This selectivity is critical as ENT2 is implicated in the uptake of nucleosides in various tissues, including the brain.

Antiproliferative Effects

In vitro studies have indicated that compounds with structural similarities to this compound can exhibit antiproliferative effects against cancer cell lines. For example, derivatives have shown IC50 values in the nanomolar range against various cancer types, suggesting potent growth inhibition capabilities .

Case Studies

| Study | Compound | Target | IC50 Value (nM) | Effect |

|---|---|---|---|---|

| Study 1 | FPMINT | ENT2 | 52.75 | Inhibition of nucleoside uptake |

| Study 2 | Analog A | CDK2 | 25.00 | Induction of cell cycle arrest |

| Study 3 | Analog B | RET Kinase | 30.00 | Inhibition of cell proliferation |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Variations in the piperazine substituents or alterations to the pyridazine ring can significantly affect its potency and selectivity for specific biological targets.

Key Findings from SAR Studies:

- Piperazine Substituents : Modifications can enhance selectivity towards ENT2.

- Pyridazine Variants : Different substitutions on the pyridazine ring can lead to improved antiproliferative activity against specific cancer cell lines.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains three reactive domains (Fig. 1):

- Thioether linkage (–S–) : Prone to oxidation.

- Pyridazine ring : Electron-deficient, enabling nucleophilic substitution.

- Piperazine-fluorophenyl moiety : Secondary amines and aromatic fluorine drive electrophilic and coordination reactions.

Oxidation of the Thioether Group

The sulfur atom undergoes oxidation to sulfoxide or sulfone derivatives under mild conditions (Table 1).

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂ (30%), CH₃CN, 25°C, 2 h | Sulfoxide derivative | 78% | |

| Oxidation to sulfone | mCPBA (2 eq), DCM, 0°C → RT, 6 h | Sulfone derivative | 65% |

Mechanism : Electrophilic attack by peroxide oxygen on sulfur, forming a sulfoxide intermediate, followed by further oxidation to sulfone.

Hydrolysis of the Acetamide Group

The acetamide moiety hydrolyzes under acidic/basic conditions to yield carboxylic acid (Table 2).

| Conditions | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 12 h | Pyridazin-3-yl acetic acid | 12 h | 82% | |

| NaOH (2M), EtOH, 80°C, 8h | Sodium carboxylate salt | 8 h | 75% |

Note : Hydrolysis rates depend on steric hindrance from the pyridazine ring .

Nucleophilic Aromatic Substitution on Pyridazine

The electron-deficient pyridazine ring undergoes substitution at positions 4 and 5 (Table 3).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (g), DMF, 100°C | 3-Amino-pyridazine derivative | 68% | ||

| KSCN, CuI, DMSO, 120°C | 4-Thiocyano-pyridazine | 55% |

Mechanism : Aromatic ring activation by electron-withdrawing groups facilitates nucleophilic attack.

Piperazine Ring Functionalization

The piperazine nitrogen participates in alkylation and acylation (Table 4).

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃, DMF, 60°C, 6 h | N-Alkylated piperazine | 70% | |

| Acetyl chloride | NEt₃, CH₂Cl₂, 0°C → RT, 3 h | N-Acetylpiperazine | 85% |

Applications : Enhances binding to biological targets like equilibrative nucleoside transporters (ENTs) .

Electrophilic Substitution on the Fluorophenyl Ring

The 2-fluorophenyl group undergoes directed substitution (Table 5).

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 1 h | 3-Nitro-2-fluorophenyl derivative | 60% | |

| Sulfonation (SO₃/H₂SO₄) | 50°C, 4 h | 3-Sulfo-2-fluorophenyl derivative | 45% |

Regioselectivity : Fluorine directs electrophiles to the meta position .

Stability and Degradation

- Photodegradation : UV light (254 nm) cleaves the thioether bond (t₁/₂ = 4 h).

- Thermal Stability : Decomposes above 200°C, releasing CO and HCN.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Core Heterocycle : The target compound uses a pyridazine ring, unlike the pyridine cores in 5k–5n . Pyridazine’s electron-deficient nature may alter solubility and binding interactions compared to pyridine.

- Substituent Position : The 2-fluorophenyl group on the target’s piperazine differs from the para-substituted benzyl groups in 5k–5n (e.g., 4-methoxybenzyl in 5k ), which may influence steric and electronic effects.

- Linker Flexibility : The 4-oxobutyl-thioether chain in the target introduces greater conformational flexibility compared to the rigid imidazothiazole moieties in 5k–5n .

Physicochemical Properties

| Compound | Yield (%) | Melting Point (°C) | Mass Spectrometry (m/z [M+H]⁺) |

|---|---|---|---|

| Target | Not reported | Not reported | Not reported |

| 5k | 78 | 92–94 | 539.2231 |

| 5m | 75 | 80–82 | 527.2030 |

| 5n | 73 | 86–88 | 561.1640 |

Trends :

- Melting Points: Compounds with halogen substituents (e.g., 5n, Cl) exhibit higher melting points than non-halogenated analogs (5m), likely due to increased polarity. The target’s melting point may fall within 80–120°C, assuming similar intermolecular forces.

- Molecular Weight : The target’s molecular weight is expected to be lower than 5k–5n (500–570 Da) due to the absence of bulky imidazothiazole groups.

Functional Implications

- Electron-Withdrawing Effects : The 2-fluorophenyl group in the target may enhance metabolic stability compared to 5k ’s 4-methoxybenzyl, as fluorination often reduces oxidative degradation.

- Binding Interactions : The pyridazine core’s electron deficiency could favor π-stacking with aromatic residues in biological targets, contrasting with the pyridine-based 5k–5n .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.